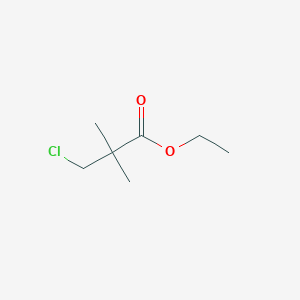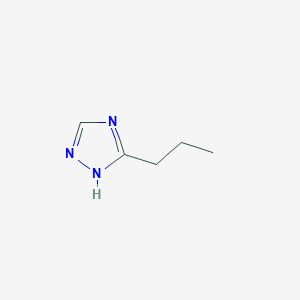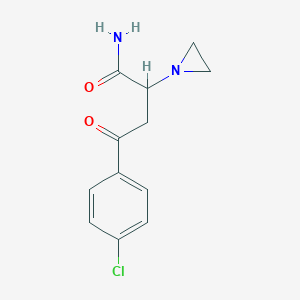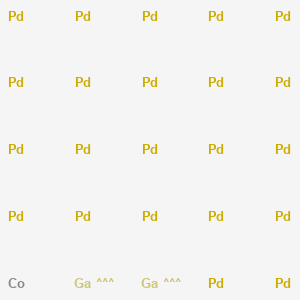
Ptm 88 alloy
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PTM 88 alloy is a high-performance material that has been extensively studied in the field of materials science. It is a unique alloy that has a wide range of applications due to its excellent mechanical and physical properties. The alloy has been synthesized using various methods, and its synthesis has been optimized to enhance its properties.
Mécanisme D'action
PTM 88 alloy exhibits excellent mechanical and physical properties due to its unique crystal structure. The alloy has a face-centered cubic crystal structure that provides high strength and ductility. The crystal structure of the alloy also enhances its corrosion resistance and biocompatibility, making it an ideal material for various applications.
Biochemical and Physiological Effects:
PTM 88 alloy has been extensively studied for its biocompatibility and physiological effects. The alloy has been shown to be biocompatible and non-toxic, making it an ideal material for medical implants. The alloy also exhibits excellent corrosion resistance in biological environments, which is essential for the long-term performance of medical implants.
Avantages Et Limitations Des Expériences En Laboratoire
PTM 88 alloy has several advantages and limitations for lab experiments. The alloy's unique properties make it an ideal material for various applications, including aerospace, automotive, and biomedical industries. However, the synthesis process of the alloy is complex and requires specialized equipment, making it difficult to produce in large quantities.
Orientations Futures
There are several future directions for PTM 88 alloy research. One direction is to optimize the synthesis process of the alloy to enhance its properties further. Another direction is to study the alloy's behavior under different environmental conditions, such as high-temperature and high-pressure environments. Additionally, further research is needed to explore the alloy's potential applications in other industries, such as energy and electronics.
Conclusion:
PTM 88 alloy is a unique material that has excellent mechanical and physical properties. The alloy has been extensively studied in the field of materials science, and its applications in various industries have been explored. The synthesis process of the alloy has been optimized to enhance its properties, and further research is needed to explore its potential applications in other industries. PTM 88 alloy is a promising material that has the potential to revolutionize various industries.
Méthodes De Synthèse
PTM 88 alloy is synthesized using a powder metallurgy technique. This technique involves the mixing of elemental powders of titanium, molybdenum, and nickel in a specific ratio. The mixture is then pressed into a compact shape and sintered at high temperatures to form a solid alloy. The synthesis process is optimized to enhance the properties of the alloy, such as its strength and ductility.
Applications De Recherche Scientifique
PTM 88 alloy has been extensively studied in the field of materials science due to its unique properties. The alloy has been used in various applications, including aerospace, automotive, and biomedical industries. In the aerospace industry, PTM 88 alloy is used in the construction of aircraft engines and structural components due to its high strength and corrosion resistance. In the automotive industry, the alloy is used in the construction of high-performance engines and exhaust systems. In the biomedical industry, PTM 88 alloy is used in the construction of medical implants due to its biocompatibility and corrosion resistance.
Propriétés
Numéro CAS |
105038-79-7 |
|---|---|
Formule moléculaire |
CoGa2Pd22 |
Poids moléculaire |
2540 g/mol |
InChI |
InChI=1S/Co.2Ga.22Pd |
Clé InChI |
ZSXQDQLCCCZFME-UHFFFAOYSA-N |
SMILES |
[Co].[Ga].[Ga].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd] |
SMILES canonique |
[Co].[Ga].[Ga].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd] |
Autres numéros CAS |
105038-79-7 |
Synonymes |
PTM 88 alloy PTM-88 alloy |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



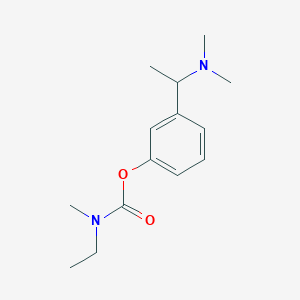
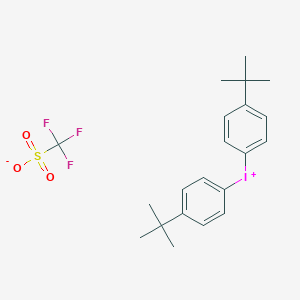
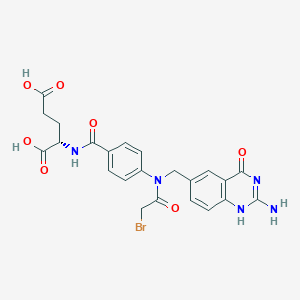
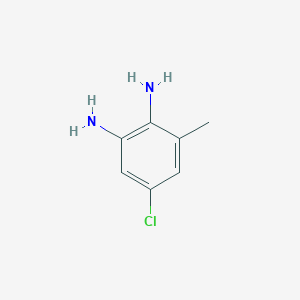
![2-Bromobicyclo[3.1.0]hex-2-ene](/img/structure/B10333.png)
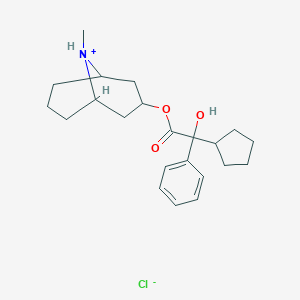
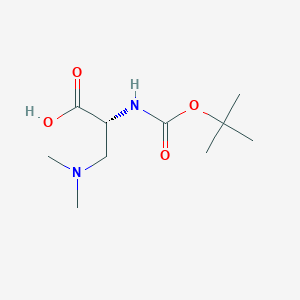
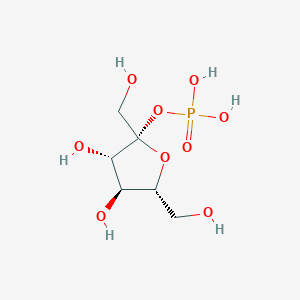
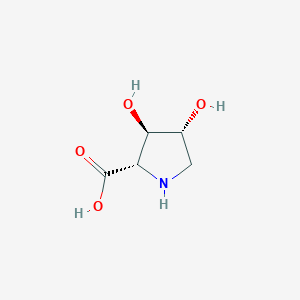
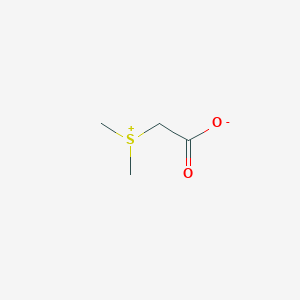
![Methyl (2-aminobenzo[d]thiazol-6-yl)carbamate](/img/structure/B10349.png)
